molecular formula C33H56O2 B086780 Cholest-5-en-3beta-yl hexanoate CAS No. 1062-96-0

Cholest-5-en-3beta-yl hexanoate

Cat. No. B086780
CAS RN: 1062-96-0
M. Wt: 484.8 g/mol
InChI Key: FPBODWXATDKICU-FLFWOSPYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholest-5-en-3beta-yl hexanoate belongs to a class of chemical compounds known as sterol esters, derived from cholest-5-en-3beta-ol, commonly known as cholesterol. Sterol esters like cholest-5-en-3beta-yl hexanoate are important in the study of lipid structures and functions, as well as in the development of liquid crystals and other materials.

Synthesis Analysis

The synthesis of cholest-5-ene-3beta-carboxylates, including compounds similar to cholest-5-en-3beta-yl hexanoate, involves esterification reactions and detailed organic synthesis routes. These syntheses provide insights into the chemical behavior and reactivity of sterol esters, impacting their physical properties and potential applications (Harwood, Toyne, Goodby, Parsley, & Gray, 2000).

Molecular Structure Analysis

The molecular structure of sterol esters like cholest-5-en-3beta-yl hexanoate is characterized by the presence of a sterol nucleus attached to a fatty acid chain via an ester linkage. The structural analysis reveals how the ester linkage influences the overall molecular conformation and properties of the compound. This can be inferred from studies on similar sterol compounds (Conner, Parish, Schroepfer, & Quiocho, 1977).

Scientific Research Applications

1. Lipid and Weight Regulation

Polyfluoroalkyl chemicals (PFCs), structurally similar to Cholest-5-en-3beta-yl hexanoate, have been studied for their potential impact on lipid and weight regulation. Nelson, Hatch, and Webster (2009) explored the relationship between PFC serum concentrations and lipid and weight outcomes in a large data set. They discovered a positive association between certain PFCs and total and non-high-density cholesterol, highlighting the relevance of studying the impact of such chemicals on lipid metabolism and body weight regulation (Nelson, Hatch, & Webster, 2009).

2. Lipid Peroxidation and Oxidative Stress

Cholesterol hydroperoxides, including compounds structurally akin to Cholest-5-en-3beta-yl hexanoate, have been identified in human erythrocyte membranes, especially in patients with certain conditions such as alcoholism. The presence of these hydroperoxides, such as 5alpha-hydroperoxycholest-6-en-3beta-ol, in erythrocyte membranes suggests enhanced lipid peroxidation, which could contribute to tissue damage and other pathological conditions (Adachi et al., 1999).

3. Cholesterol Metabolism in Neurological Disorders

Abdel-Khalik et al. (2016) investigated the cholesterol metabolism in the context of amyotrophic lateral sclerosis (ALS). They found that cholesterol and its metabolites could serve as biomarkers for neurodegeneration. Specifically, they identified altered levels of cholesterol metabolites, including 3β,7α-dihydroxycholest-5-en-26-oic acid and its precursors, in the cerebrospinal fluid of ALS patients. These findings underline the significance of cholesterol metabolism and its related compounds, such as Cholest-5-en-3beta-yl hexanoate, in understanding and potentially managing neurological disorders (Abdel-Khalik et al., 2016).

4. Bile Acid Synthesis and Fetal Development

Paumgartner et al. (1977) highlighted the presence of 3beta-hydroxy-5-cholenoic acid in human amniotic fluid, indicating a unique fetal pathway of bile acid synthesis. This finding suggests the importance of cholesterol and its derivatives in fetal development and the potential role of compounds like Cholest-5-en-3beta-yl hexanoate in understanding developmental biology (Paumgartner, Délèze, & Karlaganis, 1977).

Safety And Hazards

The specific safety and hazard information for Cholest-5-en-3β-yl hexanoate is not available in the search results. For such information, one should refer to the material safety data sheet (MSDS) provided by the manufacturer or supplier .

properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H56O2/c1-7-8-9-13-31(34)35-26-18-20-32(5)25(22-26)14-15-27-29-17-16-28(24(4)12-10-11-23(2)3)33(29,6)21-19-30(27)32/h14,23-24,26-30H,7-13,15-22H2,1-6H3/t24-,26+,27+,28-,29+,30+,32+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBODWXATDKICU-FLFWOSPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H56O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholest-5-en-3beta-yl hexanoate

CAS RN

1062-96-0
Record name Cholesteryl caproate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1062-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholest-5-en-3-ol (3beta)-, hexanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001062960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-en-3-ol (3.beta.)-, hexanoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cholest-5-en-3β-yl hexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.636
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.